methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(furan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate
Description
The compound methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(furan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate is a highly substituted pyrrole derivative featuring fused indole and furan moieties. The indole and furan substituents are common in drug discovery due to their roles in hydrogen bonding, π-π interactions, and metabolic stability .
Properties
Molecular Formula |
C19H15ClN2O4 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(furan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H15ClN2O4/c1-9-13(19(24)25-2)15(17(21-9)12-7-4-8-26-12)14-10-5-3-6-11(20)16(10)22-18(14)23/h3-8,14,21H,1-2H3,(H,22,23) |
InChI Key |
PLGGGEQUJJQQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CO2)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Zinc Perchlorate-Mediated Annulation
A foundational approach involves annulation of γ-ketoesters with amines. For example:
-
Step 1 : Alkylation of cyanoacetic acid ethyl ester with bromoacetone yields γ-ketoester intermediates.
-
Step 2 : Reaction with furan-2-ylmethylamine in the presence of Zn(ClO₄)₂ (10 mol%) in dichloromethane at 25°C for 12 hours forms the pyrrole core.
-
Step 3 : Subsequent coupling with 7-chloro-2-oxindole via Cu-catalyzed N-arylation (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C) introduces the indole moiety.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| 1 | 78% | NaH, THF, 0°C → rt, 6h |
| 2 | 65% | Zn(ClO₄)₂, CH₂Cl₂, 12h |
| 3 | 58% | CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C, 24h |
Palladium-Catalyzed Cross-Coupling
Direct Arylation of Pyrrole and Indole Moieties
Pd(OAc)₂ with 2-(dicyclohexylphosphino)biphenyl ligand enables direct coupling of pre-formed pyrrole-ester and halogenated indole derivatives:
-
Reaction : Methyl 5-(furan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate and 3-bromo-7-chloro-2-oxindole are coupled using Pd(OAc)₂ (5 mol%), ligand (10 mol%), and K₃PO₄ in NMP at 125°C for 24 hours.
Optimization Table :
| Base | Solvent | Yield |
|---|---|---|
| K₃PO₄ | NMP | 73% |
| Na₂CO₃ | DMA | 62% |
| Cs₂CO₃ | DMF | 54% |
Microwave-Assisted Cyclization
Copper-Catalyzed Intramolecular N-Arylation
Microwave irradiation enhances cyclization efficiency for fused indole-pyrrole systems:
-
Procedure : N-(2-bromophenyl)-1H-pyrrole-2-carboxamide intermediate (from Step 1.1) is treated with CuI (10 mol%), DMEDA, and Cs₂CO₃ in DMF under microwave irradiation (150°C, 30 min).
Comparative Data :
| Method | Time | Yield |
|---|---|---|
| Conventional Heating | 24h | 34% |
| Microwave | 30min | 89% |
Esterification and Functionalization
Carboxylic Acid to Methyl Ester Conversion
The final ester group is introduced via Fisher esterification:
-
Reaction : The carboxylic acid intermediate (from Step 1.2) is refluxed with methanol and H₂SO₄ (cat.) for 6 hours, yielding the methyl ester.
Characterization :
Challenges and Optimization Insights
Byproduct Formation in Pd-Catalyzed Steps
Diarylation byproducts are common when using excess aryl halides. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(furan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Structural Features
The compound is characterized by several notable structural elements:
- Pyrrole Ring : A five-membered aromatic heterocycle containing nitrogen.
- Indole Moiety : Contributes to the compound's potential pharmacological properties.
- Furan Group : Enhances the compound's reactivity and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 414.85 g/mol.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrrole derivatives have shown effectiveness against various bacterial strains.
- Anticancer Potential : The unique combination of functional groups may contribute to selective cytotoxicity against cancer cells.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
Anticancer Activity
A study evaluated a series of pyrrole derivatives, including methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(furan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate, for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting a potential for development as anticancer agents .
Antimicrobial Studies
Another investigation focused on the antimicrobial properties of pyrrole-based compounds. The results revealed that this compound demonstrated notable activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .
Drug Development
The unique structural characteristics of this compound make it a candidate for further drug development. Its ability to interact with various biological targets positions it well for exploration in therapeutic areas such as:
- Cancer Therapy
- Infectious Disease Treatment
- Inflammatory Disorders
Future Research Directions
Ongoing research is essential to fully understand the compound's mechanisms of action and optimize its pharmacological profiles. Future studies should focus on:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with biological targets.
- Structure–Activity Relationship (SAR) Studies : Identifying which structural modifications enhance therapeutic efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(furan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound’s activity, such as signaling cascades or metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares key structural motifs with several pyrrole derivatives documented in the evidence. Below is a comparative analysis:
Key Observations :
- Indole vs. Benzylidene/Pyridine : Indole-containing analogs (e.g., ) exhibit enhanced binding to aromatic receptors, whereas bromobenzylidene derivatives (e.g., ) prioritize halogen-mediated interactions.
- Furan vs. Methoxy Groups : Furan rings (target compound, ) contribute to electron-rich environments, while methoxy groups () enhance hydrophilicity.
- Stereochemistry : Ethyl 4R,5R-pyrrole () demonstrates the importance of stereochemistry in biological activity, achieving 92% enantiomeric excess.
Pharmacological and Physicochemical Properties
While direct data for the target compound are lacking, insights can be extrapolated from analogs:
Biological Activity
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(furan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 440.9 g/mol. The compound features an indole moiety, a pyrrole ring, and various substituents that enhance its lipophilicity and biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Indole Moiety | Contributes to various biological activities |
| Pyrrole Ring | Enhances interaction with biological targets |
| Chloro Group | Increases lipophilicity and reactivity |
| Furan Substituent | Potentially influences pharmacological effects |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Properties
Several studies have reported anticancer activity associated with pyrrole derivatives. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Antimicrobial Activity
Pyrrole compounds have been noted for their antimicrobial properties. The presence of the indole and furan groups in this compound suggests potential activity against bacterial and fungal strains.
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways.
Table 2: Reported Biological Activities
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific receptors or enzymes, leading to modulation of signaling pathways associated with disease processes.
Case Studies
- Anticancer Activity : A study conducted on similar pyrrole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways.
- Antimicrobial Efficacy : Another research highlighted the effectiveness of related compounds against multi-drug resistant bacterial strains, suggesting that structural modifications can enhance antimicrobial potency.
Q & A
Q. What synthetic strategies are commonly employed to prepare this compound and its analogs?
Methodological Answer: Synthesis typically involves multi-step reactions, leveraging:
- Cyclization reactions : Refluxing intermediates with oxidizing agents like chloranil in xylene (25–30 hours) to form pyrrole cores, followed by NaOH workup and recrystallization (e.g., methanol) .
- Coupling reactions : Use of indole and furan precursors, as seen in analogous syntheses of ethyl pyrrole-carboxylates via benzoyl chloride acylation (e.g., 23% yield, monitored by TLC) .
- Esterification : Methyl or ethyl esterification at carboxylate positions under basic conditions .
Key Table : Common Reaction Conditions
| Step | Reagents/Conditions | Purification | Yield Range | Reference |
|---|---|---|---|---|
| Cyclization | Chloranil, xylene, reflux | Recrystallization | 25–30% | |
| Acylation | Benzoyl chloride, DCM, RT | Column chromatography | ~23% | |
| Esterification | Methyl iodide, K₂CO₃, DMF | Filtration | 60–75% |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DMSO-d₆ or CDCl₃, focusing on indole NH (~12.5 ppm), furan protons (6.3–7.5 ppm), and ester methyl groups (~1.3 ppm) .
- X-ray crystallography : Resolve stereochemistry via single-crystal analysis (Mo-Kα radiation, 298 K), with R-factors <0.06 for high precision .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 402.2 for analogs) and fragmentation patterns .
Q. How are purification and stability optimized for this compound?
Methodological Answer:
- Recrystallization : Use methanol or ethanol for high-purity crystals (>95%), avoiding polar aprotic solvents that may degrade the ester group .
- Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) separate indole and furan derivatives effectively .
- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the ester moiety .
Advanced Research Questions
Q. How can DFT calculations resolve electronic structure and reactivity contradictions?
Methodological Answer:
- Geometry optimization : Use B3LYP/6-31G(d) to model the indole-pyrrole-furan scaffold, comparing bond lengths/angles with X-ray data .
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict electrophilic sites (e.g., furan ring) for functionalization .
- NMR chemical shift prediction : GIAO method reconciles experimental vs. computed shifts (e.g., δ 6.32 for pyrrole protons) .
Q. How to address discrepancies in observed vs. expected NMR data for derivatives?
Methodological Answer:
- Dynamic effects : Use variable-temperature NMR to detect tautomerism (e.g., keto-enol shifts in dihydroindole rings) .
- Solvent polarity : Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃ (non-polar) to identify solvent-dependent conformational changes .
- Cross-validation : Pair NOESY (for spatial proximity) with COSY (coupling correlations) to resolve overlapping peaks .
Q. What strategies improve cyclization efficiency in pyrrole-indole hybrid synthesis?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps, optimizing ligand ratios (e.g., 1:2 Pd:Ph₃P) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 30 hours under reflux) while maintaining yields >70% .
- Additive effects : Include DMAP or TEA to deprotonate intermediates and accelerate cyclization .
Q. How to design experiments for stereochemical determination of chiral centers?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .
- VCD spectroscopy : Compare experimental vibrational circular dichroism with DFT-simulated spectra for absolute configuration .
- X-ray anomalous dispersion : Leverage heavy-atom derivatives (e.g., brominated analogs) to enhance crystallographic resolution .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
Methodological Answer:
- Reaction monitoring : Use in-situ IR to detect intermediates (e.g., acyl azides or nitrenes) prone to side reactions .
- Isolation of intermediates : Trap transient species (e.g., via low-temperature workup) for LC-MS or MALDI-TOF analysis .
- Computational modeling : Identify high-energy transition states (e.g., via NCI analysis) that favor dimerization or rearrangement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
